molecular formula C19H19FN4O2S B2841511 N-(4-fluoro-3-methylphenyl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251622-99-7

N-(4-fluoro-3-methylphenyl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2841511
CAS No.: 1251622-99-7
M. Wt: 386.45
InChI Key: ISQHFYRFMOYYBN-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-methylphenyl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a synthetic chemical reagent featuring a 1,2,4-oxadiazole heterocycle, a structure of high interest in modern medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is recognized for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability in bioactive molecules . Compounds containing this scaffold exhibit a broad and diverse range of biological activities, including potential as anticancer, antiviral, antibacterial, and antifungal agents, and have shown activity on various enzymatic targets and receptors . The specific molecular architecture of this compound, which combines the 1,2,4-oxadiazole unit with a pyridine-thioacetamide linkage and a fluorinated phenyl ring, makes it a valuable chemical tool for researchers. It is primarily intended for use in building chemical libraries for high-throughput screening, investigating structure-activity relationships (SAR) in novel therapeutic agents, and exploring new mechanisms of action in biological systems. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-fluoro-3-methylphenyl)-2-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c1-3-4-16-23-19(26-24-16)13-5-8-18(21-10-13)27-11-17(25)22-14-6-7-15(20)12(2)9-14/h5-10H,3-4,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQHFYRFMOYYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be grouped into three categories based on core motifs: thiadiazole-acetamides , oxadiazole-containing cephalosporins , and heterocyclic acetamides with varied substituents . Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name / Structure Core Heterocycle Key Substituents Yield (%) Melting Point (°C) Biological Activity (if reported) Source
Target Compound: N-(4-fluoro-3-methylphenyl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide Pyridine + 1,2,4-oxadiazole 4-fluoro-3-methylphenyl, 3-propyl - - Not explicitly reported -
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 1,3,4-Thiadiazole 4-chlorobenzyl, 5-isopropyl-2-methylphenoxy 74 132–134 Antimicrobial screening candidate
2-(4-Methoxyphenyl)-N-((6R,7R)-3-methyl-8-oxo-2-(3-propyl-1,2,4-oxadiazol-5-yl)-5-thia-1-azabicyclo[...])acetamide (20c) Cephalosporin + 1,2,4-oxadiazole 4-methoxyphenyl, 3-propyl 7 - Selective anti-Mycobacterium activity
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (511276-56-5) 1,3,4-Thiadiazole 4-fluorophenyl, methylsulfanyl - - Not reported
2-{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (876577-89-8) 1,3,4-Oxadiazole 2-methyl-3-furyl - - Not reported

Key Observations

Structural Diversity and Bioisosterism :

  • The target compound’s 1,2,4-oxadiazole-pyridine scaffold contrasts with thiadiazole-based analogs (e.g., 5e, 511276-56-5) . Oxadiazoles generally exhibit higher metabolic stability than thiadiazoles due to reduced susceptibility to hydrolysis.
  • The 3-propyl group on the oxadiazole (target compound) may enhance lipophilicity compared to smaller substituents (e.g., methylsulfanyl in 511276-56-5) .

Synthetic Feasibility: Thiadiazole-acetamides (e.g., 5e, 5j) show yields of 72–88%, suggesting robust synthetic routes for thiadiazole derivatives . In contrast, oxadiazole-containing cephalosporins (e.g., 20c) have notably lower yields (2–7%), likely due to complex bicyclic frameworks .

Biological Activity Trends :

  • Thiadiazole derivatives (e.g., 5e) are frequently screened for antimicrobial activity, whereas oxadiazole-cephalosporin hybrids (e.g., 20c) target mycobacterial infections . The target compound’s pyridine-oxadiazole core may align with kinase inhibitors (e.g., CDK5/p25 inhibitors in ), though direct evidence is lacking .

Preparation Methods

Preparation of Pyridine-5-carboxamidoxime

Pyridine-5-carbonitrile (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) under reflux for 6 h to yield pyridine-5-carboxamidoxime. The amidoxime intermediate is purified via recrystallization (ethanol), achieving >85% yield.

Cyclization to 5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridine

The amidoxime (1.0 equiv) undergoes cyclization with propionyl chloride (1.1 equiv) in dichloromethane using triethylamine (2.0 equiv) as a base. The reaction proceeds at 0°C to room temperature over 12 h, yielding 5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine. Chromatographic purification (SiO₂, hexane/ethyl acetate 4:1) affords the product in 78% yield.

Thiolation of Pyridine at C2 Position

The pyridine derivative (1.0 equiv) is treated with phosphorus pentasulfide (P₂S₅, 1.5 equiv) in dry toluene under reflux for 8 h, converting the C2 hydrogen to a thiol group. The crude product is washed with sodium bicarbonate and isolated in 65% yield.

Table 1: Optimization of Oxadiazole Cyclization

Condition Temp (°C) Time (h) Yield (%)
Propionyl chloride 25 12 78
Propionic anhydride 80 6 62
EDCl/DMAP 25 24 41

Synthesis of 2-Chloro-N-(4-fluoro-3-methylphenyl)acetamide

Acetylation of 4-Fluoro-3-methylaniline

4-Fluoro-3-methylaniline (1.0 equiv) reacts with chloroacetyl chloride (1.1 equiv) in dichloromethane at 0°C, with triethylamine (1.5 equiv) as a base. After stirring for 2 h, the mixture is washed with water, and the product crystallizes from ethanol (92% yield).

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 7.12 (dd, J = 8.4, 2.0 Hz, 1H), 6.95 (d, J = 2.0 Hz, 1H), 4.20 (s, 2H), 2.30 (s, 3H).
  • MS (ESI+) : m/z 230.1 [M+H]⁺.

Thioether Coupling Reaction

Nucleophilic Substitution

5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-thiol (1.0 equiv) and 2-chloro-N-(4-fluoro-3-methylphenyl)acetamide (1.05 equiv) are combined in anhydrous acetone with potassium carbonate (2.0 equiv). The reaction proceeds at 60°C for 6 h, monitored by TLC. Post-reaction, the mixture is filtered, concentrated, and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield the final product in 81% yield.

Table 2: Coupling Reaction Optimization

Base Solvent Temp (°C) Yield (%)
K₂CO₃ Acetone 60 81
NaH THF 25 58
Et₃N DCM 40 67

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (s, 1H), 8.25 (d, J = 8.4 Hz, 1H), 7.90 (d, J = 8.4 Hz, 1H), 7.55 (dd, J = 8.4, 2.0 Hz, 1H), 7.40 (d, J = 2.0 Hz, 1H), 4.45 (s, 2H), 2.95 (t, J = 7.6 Hz, 2H), 2.35 (s, 3H), 1.75 (sextet, J = 7.6 Hz, 2H), 1.00 (t, J = 7.6 Hz, 3H).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 175.2 (C=O), 168.5 (oxadiazole C=N), 155.0 (pyridine C), 142.3 (C-F), 132.1–115.8 (aromatic Cs), 40.1 (CH₂S), 32.5 (CH₂CH₂CH₃), 22.1 (CH₂CH₃), 14.0 (CH₃).
  • HRMS (ESI+) : m/z 443.1284 [M+H]⁺ (calc. 443.1289).

Alternative Synthetic Routes

One-Pot Oxadiazole-Thioether Formation

A modified approach combines pyridine-5-carboxamidoxime, propionyl chloride, and 2-mercapto-N-(4-fluoro-3-methylphenyl)acetamide in a single reactor. Using polymer-supported amine catalysts (Reilex® 425), the reaction achieves 68% yield at 120°C in 8 h, reducing purification steps.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) accelerates the oxadiazole formation, improving yield to 85% while reducing reaction time from 12 h to 30 min.

Scalability and Industrial Considerations

The use of polymer-supported catalysts and continuous flow systems enhances scalability. A pilot-scale reaction (50 g substrate) in acetone with K₂CO₃ achieves 79% yield, demonstrating robustness.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of N-(4-fluoro-3-methylphenyl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide while ensuring high purity?

  • Methodological Answer : The synthesis of oxadiazole-containing acetamides typically involves multi-step reactions. For example, coupling the pyridine-thiol intermediate with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) is critical. Reaction parameters such as temperature (60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 for thiol:chloroacetamide) must be tightly controlled to achieve >75% yield. Purity can be monitored via HPLC (C18 column, acetonitrile/water gradient) to track byproduct formation .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) in deuterated DMSO or CDCl₃ is essential for confirming the presence of fluorophenyl, oxadiazole, and thioacetamide moieties. Infrared (IR) spectroscopy can validate functional groups (e.g., C=O at ~1650 cm⁻¹, C-F at ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) ensures molecular weight accuracy (±2 ppm). Purity should be assessed via reverse-phase HPLC (>95% by area under the curve) .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies in buffers (pH 3–9) at 25°C and 40°C reveal that the oxadiazole ring is prone to hydrolysis under acidic conditions (pH <5), while the thioacetamide bond may degrade in alkaline environments (pH >8). Storage at –20°C in anhydrous DMSO or under nitrogen is recommended for long-term stability. Accelerated degradation studies using LC-MS can identify major breakdown products .

Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?

  • Methodological Answer : Target-specific assays (e.g., enzyme inhibition using fluorescence-based readouts) should be prioritized. For example, if the compound is hypothesized to target kinases or oxidoreductases, use recombinant enzymes with ATP/NADPH cofactors and measure IC₅₀ values. Cell-based viability assays (MTT or resazurin) in relevant cancer or bacterial lines can screen for cytotoxicity. Always include positive controls (e.g., staurosporine for kinases) and validate results across triplicate runs .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from poor pharmacokinetic properties. To address this, conduct ADME profiling:

  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulated intestinal fluid.
  • Metabolic stability : Incubate with liver microsomes (human/rodent) and monitor parent compound depletion via LC-MS.
  • Plasma protein binding : Equilibrium dialysis to assess free fraction.
    Adjust dosing regimens or formulate with cyclodextrins/liposomes to improve bioavailability .

Q. What computational strategies can predict this compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) against crystal structures of target proteins (e.g., COX-2, EGFR) can identify binding poses. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict reactive sites via HOMO-LUMO gaps and Molecular Electrostatic Potential (MESP) maps. Molecular dynamics simulations (GROMACS) over 100 ns trajectories assess binding stability under physiological conditions .

Q. How can researchers investigate the compound’s degradation pathways under physiological conditions?

  • Methodological Answer : Subject the compound to forced degradation (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and UV light at 254 nm). Analyze degradation products via LC-QTOF-MS to identify cleavage sites (e.g., oxadiazole ring opening or thioether oxidation). Compare fragmentation patterns with synthetic standards. Stability-indicating HPLC methods should resolve all degradants with baseline separation .

Q. What strategies can optimize the selectivity of this compound for a specific enzyme isoform?

  • Methodological Answer : Perform homology modeling of the target enzyme’s active site and align with isoforms. Introduce targeted substitutions in the acetamide or fluorophenyl groups to exploit hydrophobic/electrostatic differences. Validate using isoform-specific inhibitors in competitive binding assays. For example, replace the 3-propyl group on the oxadiazole with cyclopropyl to reduce steric hindrance in tighter binding pockets .

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